Pravadoline

Description

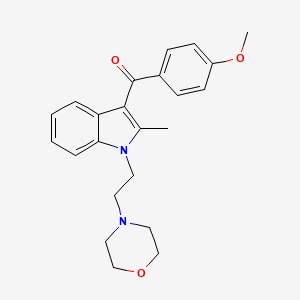

Structure

3D Structure

Propriétés

IUPAC Name |

(4-methoxyphenyl)-[2-methyl-1-(2-morpholin-4-ylethyl)indol-3-yl]methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H26N2O3/c1-17-22(23(26)18-7-9-19(27-2)10-8-18)20-5-3-4-6-21(20)25(17)12-11-24-13-15-28-16-14-24/h3-10H,11-16H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MEUQWHZOUDZXHH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C2=CC=CC=C2N1CCN3CCOCC3)C(=O)C4=CC=C(C=C4)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H26N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2046127 | |

| Record name | Pravadoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2046127 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

378.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

92623-83-1 | |

| Record name | Pravadoline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=92623-83-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Pravadoline [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0092623831 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Pravadoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2046127 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | PRAVADOLINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/P3JW662TWA | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The Mechanism of Action of Pravadoline on CB1 Receptors: A Technical Guide

Authored for: Researchers, Scientists, and Drug Development Professionals December 14, 2025

Abstract

Pravadoline (WIN 48,098), an aminoalkylindole (AAI), was initially investigated as a non-steroidal anti-inflammatory drug (NSAID). Subsequent research revealed its primary antinociceptive effects were not mediated by cyclooxygenase inhibition but through agonist activity at the cannabinoid type 1 (CB1) receptor. This discovery was pivotal, leading to the development of more potent synthetic cannabinoids, such as WIN 55,212-2, and significantly advanced the understanding of the endocannabinoid system. This technical guide provides an in-depth exploration of this compound's mechanism of action at the CB1 receptor, focusing on its binding characteristics, G-protein-mediated signal transduction, and the downstream cellular consequences. Detailed experimental protocols for key assays used to characterize this interaction are provided, accompanied by quantitative data and illustrative diagrams to facilitate a comprehensive understanding for research and drug development professionals.

Introduction to this compound and the Aminoalkylindole Class

The aminoalkylindole (AAI) class of cannabinoids emerged from structure-activity relationship (SAR) studies by Sterling Winthrop, which initially aimed to develop novel analgesics.[1] this compound was a key compound in this series. While its analgesic properties were confirmed, the mechanism was found to be independent of prostaglandin synthesis.[2] Instead, its activity was traced to the CB1 receptor, a G-protein coupled receptor (GPCR) highly expressed in the central nervous system.[2][3] This finding established the AAIs as a distinct class of cannabimimetic agents, structurally different from classical cannabinoids like Δ⁹-tetrahydrocannabinol (THC).[4] this compound itself is a moderately potent agonist, but its scaffold served as the template for highly potent and widely studied agonists like WIN 55,212-2.[1][5]

Molecular Target: The Cannabinoid Type 1 (CB1) Receptor

The CB1 receptor is a Class A GPCR and is one of the most abundantly expressed GPCRs in the brain.[6] It is primarily located on presynaptic nerve terminals, where it acts as a retrograde neuromodulator, inhibiting the release of neurotransmitters.[3][7] The receptor features seven transmembrane domains and couples predominantly to the Gi/o family of heterotrimeric G-proteins.[3][8] The binding of an agonist like this compound stabilizes a receptor conformation that facilitates the exchange of Guanosine Diphosphate (GDP) for Guanosine Triphosphate (GTP) on the Gα subunit, initiating the signaling cascade.[8]

Signal Transduction Pathway of this compound at the CB1 Receptor

As a CB1 receptor agonist, this compound and its analogs trigger a canonical Gi/o-coupled signaling pathway. The key events are as follows:

-

Receptor Binding and G-Protein Activation : this compound binds to a hydrophobic pocket within the transmembrane domains of the CB1 receptor.[2] This induces a conformational change, activating the associated Gi/o protein. The Gαi subunit releases GDP and binds GTP, causing its dissociation from the Gβγ dimer.[3]

-

Inhibition of Adenylyl Cyclase : The activated Gαi subunit directly inhibits the activity of adenylyl cyclase, an enzyme responsible for converting ATP to cyclic AMP (cAMP).[2][9] This leads to a decrease in intracellular cAMP concentrations, affecting the activity of downstream effectors like Protein Kinase A (PKA).[9][10]

-

Modulation of Ion Channels : The dissociated Gβγ subunit complex directly modulates the activity of ion channels. It promotes the opening of G-protein-gated inwardly rectifying potassium (GIRK) channels, leading to membrane hyperpolarization and reduced neuronal excitability.[9] Concurrently, it inhibits voltage-gated N- and P/Q-type calcium channels, reducing calcium influx and thereby decreasing neurotransmitter release from the presynaptic terminal.[1][3]

Quantitative Pharmacology

While this compound was foundational, much of the quantitative pharmacological data in the literature focuses on its more potent and widely used analog, WIN 55,212-2. The data for WIN 55,212-2 are presented here as a representative example of a high-efficacy AAI agonist acting at the CB1 receptor.

| Parameter | Ligand | Receptor | Value | Assay Type | Reference |

| Binding Affinity (Kd) | WIN 55,212-2 | Human CB1 | 16.7 nM | Radioligand Binding (Meta-analysis) | [11] |

| Binding Affinity (Ki) | WIN 55,212-2 | Rat CB1 | 2.4 nM | Radioligand Binding (Meta-analysis) | [11] |

| Functional Potency (IC50) | CP55,940 | Human CB1 | 20.89 nM | Adenylyl Cyclase Inhibition | [9] |

| Functional Efficacy (Imax) | CP55,940 | Human CB1 | 35% Inhibition | Adenylyl Cyclase Inhibition | [9] |

Key Experimental Protocols

Characterization of compounds like this compound at the CB1 receptor relies on a standard set of in vitro pharmacological assays.

Radioligand Competition Binding Assay

This assay measures the affinity (Ki) of a test compound by quantifying its ability to displace a radiolabeled ligand from the CB1 receptor.

Methodology:

-

Membrane Preparation : CB1 receptors are sourced from brain tissue homogenates (e.g., rat brain) or cell lines recombinantly expressing the human CB1 receptor (e.g., HEK-293 or CHO cells).[12] Tissues or cells are homogenized in a cold lysis buffer and centrifuged to pellet the membranes. The pellet is washed and resuspended in an assay buffer.[12] Protein concentration is determined using a standard method (e.g., BCA assay).[1]

-

Assay Setup : The assay is typically performed in 96-well plates.[12]

-

Total Binding (TB) : Wells contain membranes, assay buffer, and a fixed concentration of a radioligand (e.g., [³H]CP-55,940) near its Kd value.[13]

-

Non-Specific Binding (NSB) : Wells contain the same components as TB, plus a high concentration of an unlabeled, potent cannabinoid ligand (e.g., 10 µM WIN 55,212-2) to saturate all specific binding sites.[13]

-

Competition : Wells contain membranes, radioligand, and varying concentrations of the test compound (e.g., this compound).

-

-

Incubation : Plates are incubated, typically for 60-90 minutes at 30°C or 37°C, to allow binding to reach equilibrium.[1][12]

-

Filtration : The incubation is terminated by rapid vacuum filtration through glass fiber filters (e.g., GF/C), which traps the membranes with bound radioligand.[12] The filters are quickly washed with ice-cold buffer to remove unbound radioligand.

-

Quantification : Radioactivity on the filters is measured using a scintillation counter.

-

Data Analysis : Specific binding is calculated as (TB - NSB). The concentration of the test compound that inhibits 50% of the specific binding (IC50) is determined by non-linear regression. The IC50 is then converted to the binding affinity constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the concentration and Kd is the dissociation constant of the radioligand.[12]

[³⁵S]GTPγS Functional Assay

This assay measures the functional activity (potency and efficacy) of a compound by quantifying its ability to stimulate G-protein activation. It relies on the binding of a non-hydrolyzable GTP analog, [³⁵S]GTPγS, to the Gα subunit upon receptor activation.[8]

Methodology:

-

Membrane Preparation : Membranes are prepared as described for the binding assay.

-

Assay Setup : In assay buffer (containing MgCl₂, EDTA, and NaCl), membranes are incubated with a fixed concentration of GDP, varying concentrations of the test agonist (e.g., this compound), and [³⁵S]GTPγS.[8]

-

Basal Binding : Contains membranes, GDP, and [³⁵S]GTPγS without an agonist.

-

Non-Specific Binding : Determined in the presence of a high concentration of unlabeled GTPγS.

-

-

Incubation : The reaction mixture is incubated at 30°C for 60 minutes.[1]

-

Filtration and Quantification : The assay is terminated by rapid filtration through glass fiber filters, and the amount of bound [³⁵S]GTPγS is quantified by scintillation counting.

-

Data Analysis : Data are plotted as agonist concentration versus [³⁵S]GTPγS binding. Potency (EC₅₀) and efficacy (Eₘₐₓ, relative to a full agonist) are determined by non-linear regression.

Adenylyl Cyclase Inhibition Assay

This assay directly measures the primary downstream consequence of CB1-Gαi activation: the inhibition of cAMP production.

Methodology:

-

Cell Culture : Whole cells expressing the CB1 receptor (e.g., CHO-CB1 cells) are used.

-

Assay Setup : Cells are pre-incubated with the test agonist (e.g., this compound) at various concentrations.

-

Stimulation : Adenylyl cyclase is then stimulated using a known activator, typically forskolin.[9][14] This stimulation results in a large production of cAMP.

-

Lysis and Quantification : After incubation, the cells are lysed, and the intracellular concentration of cAMP is measured. This is commonly done using competitive immunoassays, such as ELISA or time-resolved fluorescence resonance energy transfer (TR-FRET) assays.

-

Data Analysis : The ability of the agonist to inhibit the forskolin-stimulated cAMP accumulation is quantified. Data are plotted as agonist concentration versus percent inhibition of the forskolin response, from which potency (IC₅₀) and efficacy (maximal inhibition) are calculated.[9]

Conclusion

This compound holds a significant place in the history of cannabinoid pharmacology. Although not a highly potent agent itself, its discovery as a CB1 agonist unveiled the therapeutic potential of the aminoalkylindole chemical class and spurred the development of powerful research tools like WIN 55,212-2. Its mechanism of action is archetypal for a CB1 agonist, involving binding to the receptor, activation of Gi/o proteins, and the subsequent inhibition of adenylyl cyclase and modulation of key ion channels. This cascade ultimately leads to a reduction in neuronal excitability and neurotransmitter release, which underlies the compound's analgesic effects. The experimental protocols detailed herein remain the gold standard for characterizing the binding and functional activity of novel ligands at the CB1 receptor, a testament to the foundational research in which this compound played a crucial role.

References

- 1. egrove.olemiss.edu [egrove.olemiss.edu]

- 2. Assay of CB1 Receptor Binding | Springer Nature Experiments [experiments.springernature.com]

- 3. researchgate.net [researchgate.net]

- 4. Structure–Activity Relationship and Functional Evaluation of Cannabinoid Type-1 Receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 5. jbclinpharm.org [jbclinpharm.org]

- 6. Crystal Structure of the Human Cannabinoid Receptor CB1 - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Approaches to Assess Biased Signaling at the CB1R Receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Cannabinoid CB1 receptor-mediated modulation of evoked dopamine release and of adenylyl cyclase activity in the human neocortex - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Endocannabinoid Binding to the Cannabinoid Receptors: What Is Known and What Remains Unknown - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Meta-analysis of cannabinoid ligand binding affinity and receptor distribution: interspecies differences - PMC [pmc.ncbi.nlm.nih.gov]

- 12. giffordbioscience.com [giffordbioscience.com]

- 13. benchchem.com [benchchem.com]

- 14. CB1 cannabinoid receptor-mediated increases in cyclic AMP accumulation are correlated with reduced Gi/o function - PMC [pmc.ncbi.nlm.nih.gov]

Pravadoline: A Technical Whitepaper on its Dual Mechanism of Action as a Cyclooxygenase (COX) Inhibitor and Cannabinoid Receptor Agonist

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pravadoline (WIN 48,098) is a unique analgesic compound that exhibits a dual mechanism of action, functioning as both a cyclooxygenase (COX) inhibitor and a cannabinoid receptor agonist. Developed in the 1980s as a novel anti-inflammatory and analgesic agent, its pharmacological profile revealed unexpectedly potent analgesic effects that could not be solely attributed to its inhibition of prostaglandin synthesis. Subsequent research identified this compound as one of the first aminoalkylindole cannabinoid agonists. This technical guide provides an in-depth analysis of this compound's core pharmacology, presenting quantitative data, detailed experimental protocols for its evaluation, and visualizations of its signaling pathways and experimental workflows.

Introduction

This compound, chemically known as (4-methoxyphenyl)-[2-methyl-1-(2-morpholin-4-ylethyl)indol-3-yl]methanone, was initially investigated for its potential as a non-steroidal anti-inflammatory drug (NSAID) due to its structural similarities to indomethacin.[1] Early studies confirmed its ability to inhibit prostaglandin synthesis.[2][3][4][5][6] However, the analgesic potency of this compound in various animal models surpassed that expected from its COX-inhibiting activity alone, and its effects were not reversible by the opioid antagonist naloxone, suggesting a non-opioid mechanism of action.[1][6] This led to the discovery of its activity at cannabinoid receptors, specifically as a CB1 receptor agonist, placing it in the novel class of aminoalkylindole cannabinoids.[1] This document serves as a comprehensive resource for researchers, summarizing the key quantitative data, outlining detailed experimental methodologies for studying this compound and similar compounds, and illustrating the relevant biological pathways.

Quantitative Pharmacological Data

The dual activity of this compound is characterized by its interaction with both the cyclooxygenase enzymes and the cannabinoid receptors. The following tables summarize the available quantitative data from in vitro and in vivo studies.

Table 1: In Vitro Cyclooxygenase (COX) Inhibition Data

| Parameter | Value | Species/System | Reference |

| IC50 (Prostaglandin Synthesis Inhibition) | 4.9 µM | Mouse Brain Microsomes | [1][2][4][6] |

| COX-1 Inhibition | Not explicitly quantified in available literature. Stated to be a COX-1 inhibitor. | - | [7] |

| COX-2 Inhibition | Not explicitly quantified in available literature. Stated to be a COX-2 inhibitor. | - | [7] |

Table 2: In Vitro Cannabinoid Receptor Binding Affinity

| Receptor | Parameter | Value | Radioligand | Tissue/System | Reference |

| CB1 | Ki | 2511 nM | - | - | [1][2] |

| CB2 | Ki | Not explicitly quantified in available literature. | - | - |

Note: The primary focus of early research on this compound was on its CB1 receptor-mediated effects. Specific binding affinity data for the CB2 receptor is not well-documented in publicly available sources.

Table 3: In Vivo Analgesic and Anti-Inflammatory Activity

| Test | Species | Endpoint | ED50 / Minimum Effective Dose (MED) | Route of Administration | Reference |

| Acetylcholine-induced Writhing | Mouse | Inhibition of writhing | 41 mg/kg | p.o. | [6] |

| Acetic Acid-induced Writhing | Rat | Inhibition of writhing | 15 mg/kg | p.o. | [6] |

| Randall-Selitto Test (Brewer's Yeast-induced Hyperalgesia) | Rat | Prevention of hyperalgesia | 1 mg/kg (MED) | p.o. | [1][6] |

| Adjuvant-Arthritic Paw Flexion | Rat | Prevention of nociceptive response | 41 mg/kg | p.o. | [1][6] |

| Bradykinin-induced Head and Forepaw Flexion | Rat | Prevention of nociceptive response | 78 mg/kg | p.o. | [1] |

| Tail Immersion Test (55°C) | Mouse | Prolonged response latency | 100 mg/kg (MED) | s.c. | [1][6] |

| Prostaglandin Synthesis Inhibition (ex vivo) | Mouse | Inhibition of brain PG synthesis | 20 mg/kg | p.o. | [4][6] |

Signaling Pathways

This compound's dual mechanism of action involves two distinct signaling pathways: the cyclooxygenase pathway, which is central to inflammation and pain, and the cannabinoid receptor signaling pathway, which modulates neurotransmission and nociception.

Cyclooxygenase (COX) Signaling Pathway

The COX enzymes (COX-1 and COX-2) catalyze the conversion of arachidonic acid to prostaglandin H2 (PGH2), the precursor for various prostaglandins and thromboxanes. These prostanoids are key mediators of inflammation, pain, and fever. This compound inhibits this process, thereby reducing the production of these pro-inflammatory molecules.

Cannabinoid Receptor Signaling Pathway

This compound acts as an agonist at cannabinoid receptors, primarily CB1 receptors, which are G-protein coupled receptors (GPCRs). Activation of CB1 receptors leads to the inhibition of adenylyl cyclase, a decrease in cyclic AMP (cAMP) levels, and modulation of ion channels, ultimately resulting in a reduction of neurotransmitter release and neuronal excitability. This contributes to its analgesic effects.

Experimental Protocols

The following sections provide detailed methodologies for key experiments used to characterize the activity of this compound.

In Vitro Prostaglandin Synthesis Inhibition Assay

This protocol is based on the methods used in the initial characterization of this compound's COX inhibitory activity.

Objective: To determine the in vitro potency of this compound in inhibiting prostaglandin synthesis.

Materials:

-

Mouse brain tissue

-

Homogenization buffer (e.g., Tris-HCl buffer, pH 7.4)

-

This compound stock solution (in a suitable solvent like DMSO)

-

Arachidonic acid (substrate)

-

Radioactively labeled arachidonic acid (e.g., [1-14C]arachidonic acid)

-

Indomethacin (positive control)

-

Scintillation cocktail and counter

Procedure:

-

Microsome Preparation: Homogenize fresh mouse brain tissue in cold buffer and centrifuge to pellet cellular debris. Further centrifuge the supernatant at high speed to pellet the microsomal fraction, which is rich in COX enzymes. Resuspend the microsomal pellet in buffer.

-

Incubation: In reaction tubes, combine the microsomal preparation with various concentrations of this compound, indomethacin, or vehicle control.

-

Reaction Initiation: Initiate the enzymatic reaction by adding a mixture of unlabeled and radioactively labeled arachidonic acid.

-

Reaction Termination: After a defined incubation period at 37°C, terminate the reaction by adding a solution that stops the enzyme activity and acidifies the mixture (e.g., citric acid).

-

Extraction: Extract the prostaglandins from the reaction mixture using an organic solvent (e.g., ethyl acetate).

-

Quantification: Evaporate the organic solvent and redissolve the residue. Quantify the amount of radioactive prostaglandins formed using liquid scintillation counting.

-

Data Analysis: Calculate the percentage of inhibition of prostaglandin synthesis for each concentration of this compound compared to the vehicle control. Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the this compound concentration.

Cannabinoid Receptor Binding Assay

This protocol is a representative method for determining the binding affinity of aminoalkylindoles like this compound to cannabinoid receptors.

Objective: To determine the Ki of this compound for the CB1 receptor.

Materials:

-

Rat brain membranes (or cells expressing recombinant CB1 receptors)

-

Binding buffer (e.g., Tris-HCl with BSA)

-

[3H]CP-55,940 (radioligand)

-

This compound stock solution

-

Non-labeled CP-55,940 (for determining non-specific binding)

-

Glass fiber filters

-

Filtration apparatus

-

Scintillation cocktail and counter

Procedure:

-

Membrane Preparation: Prepare a crude membrane fraction from rat brain tissue by homogenization and centrifugation.

-

Assay Setup: In reaction tubes, combine the membrane preparation, a fixed concentration of [3H]CP-55,940, and varying concentrations of this compound. For total binding, omit this compound. For non-specific binding, add a high concentration of non-labeled CP-55,940.

-

Incubation: Incubate the tubes at a controlled temperature (e.g., 30°C) for a sufficient time to reach equilibrium.

-

Filtration: Rapidly filter the contents of each tube through glass fiber filters to separate bound from free radioligand. Wash the filters with ice-cold buffer to remove unbound radioactivity.

-

Quantification: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a liquid scintillation counter.

-

Data Analysis: Calculate the specific binding at each concentration of this compound by subtracting the non-specific binding from the total binding. Determine the IC50 value of this compound from a competition binding curve. Calculate the Ki value using the Cheng-Prusoff equation.

In Vivo Acetylcholine-Induced Writhing Test

This is a common assay for evaluating the efficacy of peripherally acting analgesics.

Objective: To assess the analgesic effect of this compound against chemically induced visceral pain in mice.

Materials:

-

Male mice

-

This compound suspension/solution for oral administration

-

Vehicle control (e.g., 0.5% methylcellulose)

-

Acetylcholine chloride solution (e.g., 5 mg/kg in saline) for intraperitoneal injection

-

Observation chambers

Procedure:

-

Animal Acclimatization and Grouping: Acclimatize mice to the laboratory environment and randomly assign them to treatment groups (vehicle control, positive control like aspirin, and different doses of this compound).

-

Drug Administration: Administer this compound or vehicle orally (p.o.) to the respective groups.

-

Induction of Writhing: After a set pre-treatment time (e.g., 30 minutes), administer acetylcholine solution intraperitoneally (i.p.) to each mouse.

-

Observation: Immediately place each mouse in an individual observation chamber and count the number of writhes (a characteristic stretching and constriction of the abdomen) over a defined period (e.g., 10-20 minutes).

-

Data Analysis: Calculate the mean number of writhes for each group. Determine the percentage of inhibition of writhing for the this compound-treated groups compared to the vehicle control group. Calculate the ED50 value.

In Vivo Randall-Selitto Test

This test measures the response to mechanical pressure on an inflamed paw and is used to evaluate analgesics.

Objective: To determine the effect of this compound on mechanical hyperalgesia in rats.

Materials:

-

Male rats

-

Brewer's yeast suspension (e.g., 5% in saline)

-

This compound suspension/solution for oral administration

-

Vehicle control

-

Randall-Selitto apparatus (paw pressure analgesymeter)

Procedure:

-

Induction of Inflammation: Inject brewer's yeast suspension into the plantar surface of one hind paw of each rat to induce inflammation and hyperalgesia.

-

Drug Administration: At a specified time after the yeast injection (e.g., 2-3 hours, when hyperalgesia is established), administer this compound or vehicle orally to the rats.

-

Measurement of Nociceptive Threshold: At various time points after drug administration, apply a constantly increasing mechanical pressure to the inflamed paw using the Randall-Selitto apparatus.

-

Endpoint: Record the pressure at which the rat withdraws its paw or vocalizes. A cut-off pressure is set to prevent tissue damage.

-

Data Analysis: Compare the paw withdrawal thresholds of the this compound-treated groups with the vehicle control group at each time point. An increase in the withdrawal threshold indicates an analgesic effect.

Conclusion

This compound stands as a pioneering molecule in drug discovery, bridging the gap between traditional NSAIDs and the then-emerging field of cannabinoid pharmacology. Its dual mechanism of action, inhibiting prostaglandin synthesis while also activating cannabinoid receptors, provides a unique pharmacological profile. This technical guide has consolidated the key quantitative data, provided detailed experimental protocols for its characterization, and visualized its molecular pathways of action. While there are gaps in the historical data, particularly concerning the specific inhibition of COX isoforms and CB2 receptor affinity, the information presented here offers a robust foundation for researchers and drug development professionals interested in the complex pharmacology of this compound and the development of novel analgesics with multi-target mechanisms. Further investigation into its interactions with COX-1/COX-2 and the CB2 receptor could provide valuable insights for the design of future pain therapeutics.

References

Pravadoline: A Technical Guide to its Chemical Structure and Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pravadoline (WIN 48,098) is a fascinating analgesic compound that exhibits a dual mechanism of action, setting it apart from traditional nonsteroidal anti-inflammatory drugs (NSAIDs). Initially developed as a prostaglandin synthesis inhibitor, its potent analgesic effects, observed at doses significantly lower than those required for anti-inflammatory action, led to the discovery of its activity as a cannabinoid receptor agonist. This guide provides a comprehensive overview of the chemical structure and synthesis of this compound, intended for researchers and professionals in the fields of medicinal chemistry and drug development. Detailed experimental protocols, quantitative pharmacological data, and visualizations of its signaling pathways and synthetic workflow are presented to facilitate a deeper understanding and further investigation of this unique molecule.

Chemical Structure and Properties

This compound is an aminoalkylindole derivative with the systematic IUPAC name (4-methoxyphenyl)-[2-methyl-1-(2-morpholin-4-ylethyl)indol-3-yl]methanone[1]. Its chemical and physical properties are summarized in the table below.

| Property | Value | Source |

| IUPAC Name | (4-methoxyphenyl)-[2-methyl-1-(2-morpholin-4-ylethyl)indol-3-yl]methanone | [1] |

| Chemical Formula | C₂₃H₂₆N₂O₃ | [1] |

| Molecular Weight | 378.47 g/mol | [1] |

| CAS Number | 92623-83-1 | [1] |

Synthesis of this compound

The synthesis of this compound can be achieved through a multi-step process. A common approach involves the preparation of the core indole structure, 2-methyl-3-(4-methoxybenzoyl)indole, followed by N-alkylation with 4-(2-chloroethyl)morpholine.

Synthesis of the Indole Core: 2-methyl-3-(4-methoxybenzoyl)indole

A potential synthetic route to the indole core involves the reaction of 2-methylindole with 4-methoxybenzoyl chloride.

Synthesis of the Alkylating Agent: 4-(2-chloroethyl)morpholine

This reagent can be synthesized from morpholine and 2-chloroethanol, followed by reaction with thionyl chloride.

Final Step: N-alkylation to Yield this compound

The final step is the N-alkylation of the 2-methyl-3-(4-methoxybenzoyl)indole with 4-(2-chloroethyl)morpholine.

Experimental Protocols

The following are detailed experimental protocols for the key synthetic steps.

Synthesis of 2-methyl-3-(4-methoxybenzoyl)indole

Materials:

-

2-methylindole

-

4-methoxybenzoyl chloride

-

Anhydrous dichloromethane (DCM)

-

Triethylamine (Et₃N)

-

Hydrochloric acid (1M)

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Hexane and Ethyl acetate for chromatography

Procedure:

-

To a stirred solution of 2-methylindole (1.0 eq) in anhydrous DCM at 0 °C under an inert atmosphere, add triethylamine (1.2 eq).

-

Slowly add a solution of 4-methoxybenzoyl chloride (1.1 eq) in anhydrous DCM.

-

Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, wash the reaction mixture sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexane as the eluent to afford 2-methyl-3-(4-methoxybenzoyl)indole.

Synthesis of 4-(2-chloroethyl)morpholine hydrochloride

Materials:

-

Morpholine

-

2-chloroethanol

-

Toluene

-

Thionyl chloride

-

Ethanol for recrystallization

Procedure:

-

Add morpholine (1.0 eq) and 2-chloroethanol (1.2 eq) to toluene and heat the mixture at reflux for 2 hours.

-

Cool the reaction mixture to room temperature.

-

Under an ice bath, slowly add thionyl chloride (2.0 eq) dropwise.

-

Continue stirring in the ice bath for 20 minutes, then remove the ice bath and stir at room temperature for 6 hours.

-

Remove toluene and excess thionyl chloride by distillation under reduced pressure.

-

Recrystallize the resulting residue from ethanol to obtain 4-(2-chloroethyl)morpholine hydrochloride as a solid.

Synthesis of this compound

Materials:

-

2-methyl-3-(4-methoxybenzoyl)indole

-

4-(2-chloroethyl)morpholine hydrochloride

-

Sodium hydride (NaH, 60% dispersion in mineral oil)

-

Anhydrous N,N-dimethylformamide (DMF)

-

Saturated aqueous ammonium chloride solution

-

Ethyl acetate

-

Water

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Hexane and Ethyl acetate for chromatography

Procedure:

-

To a flame-dried round-bottom flask under an inert atmosphere, add 2-methyl-3-(4-methoxybenzoyl)indole (1.0 eq).

-

Dissolve the indole in anhydrous DMF.

-

Cool the solution to 0 °C in an ice bath.

-

Carefully add sodium hydride (1.2 eq) portion-wise. Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir until hydrogen evolution ceases.

-

Cool the reaction mixture back to 0 °C.

-

Add 4-(2-chloroethyl)morpholine (prepared by neutralizing the hydrochloride salt with a base and extracting into an organic solvent) (1.1 eq) dropwise.

-

Allow the reaction to stir at room temperature overnight.

-

Monitor the reaction progress by TLC.

-

Upon completion, carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution at 0 °C.

-

Extract the product with ethyl acetate.

-

Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography using an appropriate eluent system to afford this compound.

Pharmacological Activity and Mechanism of Action

This compound's analgesic properties are attributed to its dual mechanism of action: inhibition of cyclooxygenase (COX) enzymes and agonism at the cannabinoid receptor 1 (CB1).

Quantitative Pharmacological Data

| Parameter | Value | Target | Source |

| IC₅₀ | 4.9 µM | Prostaglandin Synthesis (in mouse brain) | [1][2] |

| Kᵢ | 2511 nM | CB1 Receptor | [1] |

Signaling Pathways

The signaling pathways affected by this compound are depicted below.

Experimental Workflow Overview

The overall workflow for the synthesis and characterization of this compound is outlined in the following diagram.

Conclusion

This compound remains a compound of significant interest due to its unique pharmacological profile. The synthetic routes outlined in this guide provide a foundation for its preparation and further derivatization. Understanding its dual mechanism of action through the provided signaling pathways offers insights into its potent analgesic effects. The detailed protocols and compiled data serve as a valuable resource for researchers aiming to explore the therapeutic potential of this compound and related aminoalkylindoles. Further investigation into its COX-1 versus COX-2 selectivity and the downstream effects of its CB1 receptor agonism could unveil new avenues for the development of novel analgesics with improved safety profiles.

References

A Comparative Pharmacological Profile: Pravadoline vs. Non-Steroidal Anti-Inflammatory Drugs (NSAIDs)

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive comparison of the pharmacological profiles of Pravadoline and traditional Non-Steroidal Anti-Inflammatory Drugs (NSAIDs). This compound, a novel analgesic agent, exhibits a unique dual mechanism of action, functioning as both a cyclooxygenase (COX) inhibitor and a cannabinoid receptor agonist. This contrasts with NSAIDs, which primarily exert their therapeutic effects through the inhibition of COX enzymes. This document delves into their respective mechanisms of action, receptor binding affinities, and pharmacokinetic/pharmacodynamic properties. Detailed experimental protocols for key assays are provided, and quantitative data are summarized in comparative tables. Furthermore, signaling pathways and experimental workflows are visualized using Graphviz diagrams to facilitate a deeper understanding of their distinct pharmacological characteristics. This guide aims to equip researchers, scientists, and drug development professionals with the in-depth knowledge necessary for informed research and development in the field of analgesics.

Introduction

Pain and inflammation are complex physiological processes that are central to a multitude of pathological conditions. For decades, Non-Steroidal Anti-Inflammatory Drugs (NSAIDs) have been the cornerstone of treatment for mild to moderate pain and inflammation. Their mechanism of action, primarily through the inhibition of cyclooxygenase (COX) enzymes, is well-established.[1][2] However, the therapeutic benefits of NSAIDs are often accompanied by a range of adverse effects, most notably gastrointestinal complications, renal toxicity, and cardiovascular risks, which are largely attributed to the non-selective inhibition of COX isoforms.[1][3]

This compound (WIN 48,098) emerged in the 1980s as a potential analgesic with a distinct pharmacological profile.[4] While it shares the COX-inhibiting properties of NSAIDs, it was discovered to possess unexpectedly potent analgesic effects that could not be solely attributed to this mechanism.[4] Subsequent research revealed that this compound also functions as a cannabinoid receptor agonist, representing a novel class of analgesic compounds, the aminoalkylindoles.[4][5] This dual mechanism of action suggests a potential for a differentiated therapeutic profile, possibly with an improved safety and tolerability profile compared to traditional NSAIDs.

This technical guide aims to provide a detailed, comparative analysis of the pharmacology of this compound and NSAIDs, focusing on the core requirements of data presentation, experimental methodologies, and visual representation of complex biological processes.

Mechanism of Action

NSAIDs: Inhibition of Cyclooxygenase (COX)

The primary mechanism of action for NSAIDs is the inhibition of the cyclooxygenase (COX) enzymes, COX-1 and COX-2.[1][6] These enzymes are responsible for the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation, pain, and fever.[2][7]

-

COX-1 is a constitutively expressed enzyme involved in various physiological functions, including the protection of the gastric mucosa, regulation of renal blood flow, and platelet aggregation.[2][6] Inhibition of COX-1 is primarily associated with the adverse effects of NSAIDs, such as gastric ulcers and bleeding.[3][6]

-

COX-2 is an inducible enzyme that is upregulated at sites of inflammation by cytokines and other inflammatory stimuli.[6][8] Its inhibition is largely responsible for the anti-inflammatory and analgesic effects of NSAIDs.[6][8]

The therapeutic goal for many modern NSAIDs is to selectively inhibit COX-2 while sparing COX-1, thereby reducing the incidence of gastrointestinal side effects.

This compound: A Dual Mechanism

This compound exhibits a more complex mechanism of action, engaging two distinct pathways:

-

COX Inhibition: Similar to NSAIDs, this compound inhibits the synthesis of prostaglandins by inhibiting COX enzymes.[4][9] This action contributes to its anti-inflammatory properties.

-

Cannabinoid Receptor Agonism: this compound is an agonist at the cannabinoid receptor type 1 (CB1).[4][10] The CB1 receptor is a G-protein coupled receptor (GPCR) predominantly expressed in the central and peripheral nervous systems.[5] Activation of CB1 receptors is known to produce analgesic effects. This cannabinoid-mediated activity is responsible for the potent antinociceptive effects of this compound, which are observed at doses lower than those required for significant anti-inflammatory effects.[4] Importantly, these analgesic effects are not antagonized by naloxone, indicating they are independent of the opioid system.[4][9]

Quantitative Pharmacological Data

The following tables summarize key quantitative data for this compound and a selection of representative NSAIDs, allowing for a direct comparison of their potencies and selectivities.

Table 1: Cyclooxygenase (COX) Inhibition

| Compound | Target | IC50 (µM) | Notes |

| This compound | COX (in vitro, mouse brain) | 4.9[4][9] | --- |

| Indomethacin | COX-1 | 0.01 - 0.1 | Highly potent, non-selective |

| COX-2 | 0.5 - 1.0 | ||

| Ibuprofen | COX-1 | 2 - 15 | Non-selective |

| COX-2 | 10 - 50 | ||

| Diclofenac | COX-1 | 0.1 - 1.0 | Preferential for COX-2 |

| COX-2 | 0.01 - 0.1 | ||

| Celecoxib | COX-1 | 5 - 15 | COX-2 selective |

| COX-2 | 0.04 - 0.1 |

Table 2: Cannabinoid Receptor Binding Affinity

| Compound | Receptor | Kᵢ (nM) | Notes |

| This compound | CB1 | 2511[4] | Aminoalkylindole cannabinoid agonist |

Table 3: In Vivo Analgesic and Anti-Inflammatory Activity of this compound

| Animal Model | Test | ED₅₀ / Minimum Effective Dose |

| Mouse | Acetylcholine-induced writhing | 41 mg/kg p.o.[9] |

| Mouse | PGE₂-induced writhing | 24 mg/kg p.o.[9] |

| Mouse | Tail immersion (55°C) | 100 mg/kg s.c.[4][9] |

| Rat | Acetic acid-induced writhing | 15 mg/kg p.o.[9] |

| Rat | Brewer's yeast-induced hyperalgesia (Randall-Selitto) | 1 mg/kg p.o.[4][9] |

| Rat | Adjuvant-arthritic paw flexion | 41 mg/kg p.o.[4][9] |

| Rat | Bradykinin-induced flexion | 78 mg/kg p.o.[4][9] |

Signaling Pathways

NSAID Signaling Pathway

This compound Signaling Pathway

References

- 1. Nonsteroidal Anti-Inflammatory Drugs (NSAIDs) - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. Nonsteroidal anti-inflammatory drug - Wikipedia [en.wikipedia.org]

- 3. NSAIDs for pain relief - WebMD [webmd.com]

- 4. This compound - Wikipedia [en.wikipedia.org]

- 5. The Spicy Story of Cannabimimetic Indoles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Mechanism of action of nonsteroidal anti-inflammatory drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. journals.physiology.org [journals.physiology.org]

- 8. The mechanisms of action of NSAIDs in analgesia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Pharmacology of this compound: a new analgesic agent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. axonmedchem.com [axonmedchem.com]

The Serendipitous Discovery of Cannabinoid Activity: Pravadoline's Pivotal Role in the Genesis of Aminoalkylindoles

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

The story of the aminoalkylindoles (AAIs), a prominent class of synthetic cannabinoid receptor agonists, begins not with a targeted search for psychoactive compounds, but with the development of a potential new anti-inflammatory drug. Pravadoline (WIN 48,098), a compound structurally related to nonsteroidal anti-inflammatory drugs (NSAIDs) like indomethacin, was synthesized in the 1980s by Sterling-Winthrop as a novel analgesic and inhibitor of prostaglandin synthesis through the cyclooxygenase (COX) enzyme.[1][2] However, its unexpectedly potent analgesic effects, observed at doses significantly lower than those required for anti-inflammatory action, hinted at a different mechanism of action.[1][3] This anomaly sparked a line of inquiry that would ultimately unveil a new class of cannabinoid agonists and profoundly influence the landscape of cannabinoid research and, inadvertently, the illicit drug market. This technical guide delineates the pivotal role of this compound in the discovery and development of the aminoalkylindoles, providing a comprehensive overview of the key experimental findings, methodologies, and structure-activity relationships that emerged from this seminal research.

From Anti-inflammatory to Cannabimimetic: The Unmasking of this compound's True Mechanism

Initial studies on this compound confirmed its ability to inhibit prostaglandin synthesis, with an in vitro IC50 of 4.9 μM in mouse brain.[3] However, its analgesic properties were not blocked by opioid antagonists like naloxone, ruling out an opioid-based mechanism.[1][3] The breakthrough came with the observation that this compound, like opioid analgesics, could inhibit electrically stimulated contractions of the mouse vas deferens (MVD).[3][4] Crucially, this effect was also not reversed by naloxone, suggesting a novel, non-opioid pathway for its analgesic activity.[3]

This led researchers to investigate other potential targets, and it was discovered that this compound binds to the cannabinoid receptor, now known as the CB1 receptor.[1][2] This finding was revolutionary, as this compound represented a structurally novel class of compounds with cannabinoid activity, distinct from the classical cannabinoids like Δ⁹-tetrahydrocannabinol (THC).[5] This discovery marked the birth of the aminoalkylindole class of synthetic cannabinoids.[1][6]

Quantitative Pharmacological Data

The development and characterization of this compound and its analogs were heavily reliant on quantitative in vitro and in vivo assays. The following tables summarize the key pharmacological data for this compound and its more potent successor, WIN 55,212-2.

| Compound | CB1 Receptor Binding Affinity (Ki, nM) | Reference |

| This compound | 2511 | [1] |

| WIN 55,212-2 | 3 | [7] |

| Compound | In Vitro Functional Activity (IC50/EC50) | Assay | Reference |

| This compound | 4.9 μM (IC50) | Inhibition of prostaglandin synthesis in mouse brain | [3] |

| This compound | 0.45 μM (IC50) | Inhibition of neuronally stimulated contractions in mouse vas deferens | [4] |

| WIN 55,212-2 | 2.7 ± 0.3 nM (EC50) | Inhibition of low Mg²⁺-induced [Ca²⁺]i spiking in rat hippocampal cultures | [8] |

| WIN 55,212-2 | 0.3 μM (EC50) | Inhibition of adenylyl cyclase in rat striatal or cerebellar membranes | [9] |

Key Experimental Protocols

The characterization of this compound and subsequent AAIs relied on two cornerstone experimental techniques: radioligand binding assays to determine receptor affinity and the mouse vas deferens assay to assess functional activity as cannabinoid receptor agonists.

Radioligand Cannabinoid Receptor Binding Assay

This assay quantifies the affinity of a test compound for the cannabinoid receptors by measuring its ability to displace a radiolabeled ligand.

Materials and Reagents:

-

Membrane Preparations: Cell membranes from HEK-293 or CHO cells expressing human CB1 or CB2 receptors.[10]

-

Radioligand: [³H]CP-55,940 or [³H]WIN 55,212-2 (high-affinity cannabinoid receptor agonists).[10]

-

Test Compound: this compound or other aminoalkylindoles.

-

Non-specific Binding Control: A high concentration of a non-radiolabeled, high-affinity cannabinoid receptor ligand (e.g., 10 µM WIN 55,212-2).[10]

-

Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM EDTA, 0.5% Bovine Serum Albumin (BSA), pH 7.4.[10]

-

Wash Buffer: 50 mM Tris-HCl, 0.05% BSA, pH 7.4.[10]

-

Scintillation Cocktail.

-

96-well Filter Plates: GF/B or GF/C glass fiber filters.[10]

Procedure:

-

Incubation: In a 96-well plate, combine the membrane preparation, radioligand, and varying concentrations of the test compound in the assay buffer.

-

Equilibration: Incubate the plate at a controlled temperature (e.g., 37°C) for a specific duration (e.g., 60 minutes) to allow binding to reach equilibrium.[11]

-

Filtration: Rapidly filter the contents of each well through the glass fiber filter plate using a vacuum manifold to separate the membrane-bound radioligand from the unbound radioligand.

-

Washing: Wash the filters with ice-cold wash buffer to remove any non-specifically bound radioligand.

-

Scintillation Counting: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a scintillation counter.

-

Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50). The Ki value can then be calculated using the Cheng-Prusoff equation.

Mouse Vas Deferens (MVD) Functional Assay

This bioassay assesses the functional activity of cannabinoid receptor agonists by measuring their ability to inhibit neurotransmitter release in an isolated tissue preparation.[4]

Materials and Reagents:

-

Tissue: Vasa deferentia isolated from male mice.[12]

-

Organ Bath: A temperature-controlled (37°C) organ bath filled with a physiological salt solution (e.g., Krebs-Henseleit buffer) and bubbled with 95% O₂ and 5% CO₂.[12]

-

Electrodes: Platinum electrodes for electrical field stimulation.[12]

-

Force Transducer: An isometric force transducer to measure muscle contractions.[12]

-

Stimulator: A stimulator to deliver electrical pulses.[12]

-

Test Compound: this compound or other aminoalkylindoles.

Procedure:

-

Tissue Preparation: Isolate the vasa deferentia from the mice and mount them in the organ bath under a slight tension.

-

Equilibration: Allow the tissue to equilibrate in the buffer for a period of time (e.g., 45 minutes) before starting the experiment.[12]

-

Electrical Stimulation: Apply electrical field stimulation to elicit regular contractions of the vas deferens. This is achieved by acting on prejunctional neuronal CB1 receptors to inhibit the release of contractile neurotransmitters.[4]

-

Cumulative Concentration-Response Curve: Add increasing concentrations of the test compound to the organ bath at set intervals and record the resulting inhibition of the electrically evoked contractions.

-

Data Analysis: Plot the percentage inhibition of contraction against the logarithm of the agonist concentration to generate a concentration-response curve. From this curve, the IC50 value (the concentration of the agonist that produces 50% of its maximum inhibitory effect) can be determined.

Structure-Activity Relationships (SAR) and the Evolution of Aminoalkylindoles

The discovery of this compound's cannabinoid activity spurred extensive research into the structure-activity relationships of the AAI class. This led to the synthesis of numerous analogs with the goal of increasing potency and selectivity for the cannabinoid receptors. A key development was the synthesis of WIN 55,212-2, a conformationally restrained analog of this compound that exhibited significantly higher affinity for the CB1 receptor.[4]

Key SAR findings for the aminoalkylindoles include:

-

Indole N1-Substituent: The nature of the substituent at the N1 position of the indole ring is crucial for activity. A morpholinoethyl group, as seen in this compound and WIN 55,212-2, was found to be optimal.[1]

-

Indole C2-Substituent: Small substituents, such as a methyl group or hydrogen, at the C2 position are generally preferred for high affinity.[1]

-

Indole C3-Substituent: The aroyl group at the C3 position is a critical determinant of potency. Replacement of the methoxyphenyl group of this compound with a naphthoyl group, as in WIN 55,212-2, dramatically increases affinity.[2]

Signaling Pathways and Visualization

Aminoalkylindoles, like other cannabinoid receptor agonists, exert their effects by activating G-protein-coupled receptors (GPCRs), primarily the CB1 and CB2 receptors. Upon agonist binding, these receptors couple to inhibitory G-proteins (Gi/o), leading to a cascade of intracellular signaling events.

Cannabinoid Receptor Signaling Pathway

Caption: Cannabinoid receptor signaling cascade initiated by AAI binding.

Experimental Workflow for AAI Characterization

Caption: Workflow for the characterization and development of AAIs.

Conclusion

This compound stands as a landmark compound in the history of cannabinoid pharmacology. Its unexpected cannabimimetic activity not only unveiled a new class of synthetic cannabinoids, the aminoalkylindoles, but also provided researchers with invaluable tools to probe the endocannabinoid system. The journey from a failed NSAID to the progenitor of a vast family of research chemicals and, unfortunately, designer drugs, underscores the often-serendipitous nature of drug discovery. The detailed experimental protocols and quantitative data that emerged from the study of this compound and its successors, such as WIN 55,212-2, laid a critical foundation for our current understanding of cannabinoid receptor pharmacology and continue to inform the development of novel therapeutic agents targeting this complex system.

References

- 1. future4200.com [future4200.com]

- 2. The Spicy Story of Cannabimimetic Indoles - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. The bioassay of cannabinoids using the mouse isolated vas deferens - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Further Developments on the Regioselective Synthesis of 3-Aroylindole Derivatives from C-Nitrosoaromatics and Alkynones: A Novel Synthetic Approach to this compound, JWH-073, Indothiazinone Analogues and Related Compounds [scirp.org]

- 6. The Bioassay of Cannabinoids Using the Mouse Isolated Vas Deferens | Springer Nature Experiments [experiments.springernature.com]

- 7. researchonline.ljmu.ac.uk [researchonline.ljmu.ac.uk]

- 8. jneurosci.org [jneurosci.org]

- 9. Pharmacology of Cannabinoid Receptors | Annual Reviews [annualreviews.org]

- 10. benchchem.com [benchchem.com]

- 11. researchgate.net [researchgate.net]

- 12. pa2online.org [pa2online.org]

In Vivo Analgesic Profile of Pravadoline in Rodent Models: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract: Pravadoline (WIN 48,098) is a novel analgesic compound with a unique pharmacological profile, exhibiting activities distinct from traditional opioids and nonsteroidal anti-inflammatory drugs (NSAIDs).[1] This technical guide provides an in-depth overview of the in vivo analgesic effects of this compound in various rodent models of nociception. It summarizes key quantitative data, details established experimental protocols, and visualizes the compound's proposed mechanism of action and experimental workflows.

Introduction

This compound emerged in the 1980s as a potential anti-inflammatory and analgesic agent.[2] Structurally related to NSAIDs like indometacin, it was initially identified as an inhibitor of prostaglandin synthesis through the cyclooxygenase (COX) enzyme.[2] However, its potent analgesic effects, observed at doses significantly lower than those required for anti-inflammatory action, suggested a more complex mechanism.[2] Subsequent research revealed that this compound also functions as a cannabinoid receptor agonist, representing a new class of aminoalkylindole compounds.[2][3] This dual mechanism of action contributes to its broad efficacy in models of thermal, chemical, and mechanical pain. Unlike opioids, its analgesic effects are not antagonized by naloxone, indicating a non-opioid pathway.[1][2]

Quantitative Analgesic Activity

The analgesic efficacy of this compound has been quantified in several standard rodent models of pain. The following tables summarize the effective dose (ED50), minimum effective dose (MED), and in vitro inhibitory concentrations (IC50) reported in the literature.

Table 1: In Vivo Analgesic Activity of this compound in Rodent Models

| Test Model | Species | Nociceptive Stimulus | Route of Administration | Endpoint | This compound Efficacy |

| Acetic Acid-Induced Writhing | Rat | 0.6% Acetic Acid (i.p.) | Oral (p.o.) | Reduction in writhing | ED50: 15 mg/kg[1] |

| Acetylcholine-Induced Writhing | Mouse | Acetylcholine (i.p.) | Oral (p.o.) | Reduction in writhing | ED50: 41 mg/kg[1] |

| Prostaglandin E2-Induced Writhing | Mouse | PGE2 (i.p.) | Oral (p.o.) | Reduction in writhing | ED50: 24 mg/kg[1] |

| Tail Immersion Test | Mouse | Hot Water (55°C) | Subcutaneous (s.c.) | Increased response latency | MED: 100 mg/kg[1] |

| Randall-Selitto Test (Brewer's Yeast) | Rat | Mechanical Pressure (paw) | Oral (p.o.) | Prevention of hyperalgesia | MED: 1 mg/kg[1][2] |

| Adjuvant-Arthritic Paw Flexion | Rat | Mechanical Flexion (paw) | Oral (p.o.) | Prevention of nociceptive response | ED50: 41 mg/kg[1][2] |

| Bradykinin-Induced Nociception | Rat | Bradykinin (i.a.) | Oral (p.o.) | Prevention of head/forepaw flexion | ED50: 78 mg/kg[1][2] |

Table 2: In Vitro and Ex Vivo Inhibitory Activity of this compound

| Target | System | Endpoint | This compound Efficacy |

| Prostaglandin Synthesis | Mouse Brain (in vitro) | Inhibition of PG synthesis | IC50: 4.9 µM[1][2] |

| Prostaglandin Synthesis | Mouse Brain (ex vivo) | Inhibition of PG synthesis | ED50: 20 mg/kg (p.o.)[1] |

| CB1 Receptor Binding | Not Specified | Binding affinity | Ki: 2511 nM[2] |

| Mouse Vas Deferens Contractions | Mouse Vas Deferens (in vitro) | Inhibition of neurally stimulated contractions | IC50: 0.45 µM[4] |

Mechanism of Action

This compound's analgesic properties are attributed to a dual mechanism involving both the inhibition of cyclooxygenase (COX) enzymes and the activation of cannabinoid receptors.

-

Cyclooxygenase (COX) Inhibition: Like NSAIDs, this compound inhibits the synthesis of prostaglandins, which are key mediators of inflammation and pain.[1][5] It has been shown to inhibit prostaglandin formation in the brain both in vitro and ex vivo.[1]

-

Cannabinoid Receptor Agonism: this compound was one of the first aminoalkylindoles identified as a cannabinoid agonist.[2][3] It binds to the CB1 receptor, a G-protein-coupled receptor (GPCR) highly expressed in the central nervous system, which is known to modulate pain perception.[2][3][6] This action is independent of the opioid system.[1][2]

References

- 1. Pharmacology of this compound: a new analgesic agent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. The Spicy Story of Cannabimimetic Indoles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Conformationally restrained analogues of this compound: nanomolar potent, enantioselective, (aminoalkyl)indole agonists of the cannabinoid receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. realmofcaring.org [realmofcaring.org]

- 6. Frontiers | Cannabinoids and Pain: New Insights From Old Molecules [frontiersin.org]

Pravadoline: A Technical Whitepaper on its Anti-inflammatory and Analgesic Properties

Audience: Researchers, scientists, and drug development professionals.

Abstract

Pravadoline (WIN 48,098) is a novel compound initially investigated for its anti-inflammatory properties, structurally related to nonsteroidal anti-inflammatory drugs (NSAIDs) like indometacin.[1] Developed in the 1980s, its primary mechanism was understood to be the inhibition of prostaglandin synthesis via the cyclooxygenase (COX) enzyme.[1][2] However, subsequent research revealed a more complex pharmacological profile. This compound exhibits potent analgesic effects at doses significantly lower than those required for a substantial anti-inflammatory response.[1] This led to the discovery of its activity as a cannabinoid receptor agonist, identifying it as the first of the aminoalkylindole class of cannabinoids.[1] This document provides a technical overview of this compound's dose-dependent anti-inflammatory and analgesic properties, its dual mechanism of action, and the experimental protocols used for its evaluation.

Pharmacological Profile and Mechanism of Action

This compound possesses a dual mechanism of action, contributing to its complex pharmacological effects.

-

Cyclooxygenase (COX) Inhibition: Like traditional NSAIDs, this compound inhibits the COX enzyme, which is responsible for converting arachidonic acid into prostaglandins.[1][2] Prostaglandins are key signaling molecules that mediate inflammation, pain, and fever.[3][4][5] By inhibiting their synthesis, this compound can exert anti-inflammatory effects.

-

Cannabinoid Receptor Agonism: this compound was unexpectedly found to be a potent agonist of the cannabinoid type 1 (CB1) receptor.[1] This activity is responsible for its strong analgesic effects, which are observed at doses tenfold smaller than its effective anti-inflammatory doses.[1] Its discovery paved the way for the development of other aminoalkylindole cannabinoid agonists, such as WIN 55,212-2, which is now widely used in research.[1][6]

This dual activity distinguishes this compound from classic NSAIDs and opioids, suggesting a unique therapeutic potential.[2]

Quantitative Pharmacological Data

The following tables summarize the quantitative data on this compound's activity from various in vitro and in vivo studies.

Table 1: In Vitro and Ex Vivo Activity of this compound

| Parameter | Assay | System | Value | Reference |

| COX Inhibition | Prostaglandin Synthesis Inhibition | Mouse Brain (in vitro) | IC₅₀: 4.9 µM | [1][2] |

| Prostaglandin Synthesis Inhibition | Mouse Brain (ex vivo) | ED₅₀: 20 mg/kg, p.o. | [2] | |

| Cannabinoid Activity | CB₁ Receptor Binding Affinity | N/A | Kᵢ: 2511 nM | [1] |

| Functional Agonism | Mouse Vas Deferens | IC₅₀: 0.45 µM | [7] |

IC₅₀: Half maximal inhibitory concentration; ED₅₀: Half maximal effective dose; Kᵢ: Inhibitory constant; p.o.: Oral administration.

Table 2: Dose-Response of this compound in Rodent Models of Nociception and Inflammation

| Model | Species | Effect Measured | Route | Effective Dose | Reference |

| Brewer's Yeast-Induced Hyperalgesia (Randall-Selitto test) | Rat | Prevention of hyperalgesia | p.o. | MED: 1 mg/kg | [1][2] |

| Acetic Acid-Induced Writhing | Rat | Prevention of writhing | p.o. | ED₅₀: 15 mg/kg | [2] |

| PGE₂-Induced Writhing | Mouse | Prevention of writhing | p.o. | ED₅₀: 24 mg/kg | [2] |

| Adjuvant-Arthritic Paw Flexion | Rat | Prevention of nociceptive response | p.o. | ED₅₀: 41 mg/kg | [1][2] |

| Acetylcholine-Induced Writhing | Mouse | Prevention of writhing | p.o. | ED₅₀: 41 mg/kg | [2] |

| Bradykinin-Induced Flexion | Rat | Prevention of nociceptive response | p.o. | ED₅₀: 78 mg/kg | [1][2] |

| Tail Immersion Test (55°C) | Rat | Prolonged response latency | s.c. | MED: 100 mg/kg | [1][2] |

MED: Minimum effective dose; ED₅₀: Half maximal effective dose; p.o.: Oral administration; s.c.: Subcutaneous administration.

The data clearly indicates that this compound's anti-nociceptive effects (e.g., in the Randall-Selitto test) are evident at much lower doses (1 mg/kg) than its COX-inhibiting effects ex vivo (20 mg/kg). It is noted that this compound did not show significant anti-inflammatory activity at its antinociceptive doses.[2]

Signaling Pathways

COX Inhibition Pathway

This compound's anti-inflammatory action is mediated by the inhibition of cyclooxygenase (COX), a key enzyme in the prostaglandin synthesis pathway. This pathway is initiated by the release of arachidonic acid from the cell membrane, which is then converted by COX into prostaglandin H₂ (PGH₂), a precursor for various pro-inflammatory prostaglandins.

Cannabinoid Receptor Signaling Pathway

The primary analgesic effects of this compound are attributed to its agonist activity at the CB1 receptor, a G-protein coupled receptor (GPCR). Activation of the CB1 receptor by this compound initiates an intracellular signaling cascade through the inhibitory G-protein (Gi), leading to the inhibition of adenylyl cyclase, a reduction in cyclic AMP (cAMP) levels, and modulation of ion channels. This cascade ultimately results in the modulation of neurotransmitter release and a reduction in nociceptive signaling.

Experimental Protocols & Methodologies

The pharmacological characterization of this compound involved several standard in vivo and in vitro assays.

In Vitro Prostaglandin Synthesis Assay

Objective: To determine the concentration of this compound required to inhibit COX activity by 50% (IC₅₀).

General Protocol:

-

Tissue Preparation: Homogenize mouse brain tissue in a suitable buffer to create a crude enzyme preparation containing cyclooxygenase.

-

Incubation: Aliquots of the brain homogenate are pre-incubated with varying concentrations of this compound or a vehicle control.

-

Substrate Addition: The reaction is initiated by adding arachidonic acid (the substrate for COX).

-

Reaction Termination & Extraction: After a set incubation period, the reaction is stopped (e.g., by acidification). The prostaglandin products (e.g., PGE₂) are extracted using an organic solvent.

-

Quantification: The amount of synthesized prostaglandin is quantified using methods such as radioimmunoassay (RIA) or enzyme-linked immunosorbent assay (ELISA).

-

Data Analysis: The percentage of inhibition at each this compound concentration is calculated relative to the vehicle control. The IC₅₀ value is determined by plotting inhibition versus log concentration.

In Vivo Randall-Selitto Test (Brewer's Yeast-Induced Hyperalgesia)

Objective: To assess the anti-hyperalgesic effect of this compound in a model of inflammatory pain.

General Protocol:

-

Baseline Measurement: The baseline mechanical nociceptive threshold of a rat's hind paw is determined using a pressure application device (analgesy-meter). The threshold is the pressure at which the rat withdraws its paw.

-

Induction of Inflammation: A subcutaneous injection of brewer's yeast suspension is administered into the plantar surface of the rat's hind paw to induce localized inflammation and hyperalgesia (increased sensitivity to pain).

-

Drug Administration: this compound (at various doses) or vehicle is administered to the rats, typically orally (p.o.), at a set time after the inflammatory insult.

-

Post-Treatment Measurement: At various time points after drug administration, the mechanical nociceptive threshold is re-measured.

-

Data Analysis: The post-treatment paw withdrawal thresholds in the drug-treated groups are compared to the vehicle-treated group. A significant increase in the withdrawal threshold indicates an anti-hyperalgesic (analgesic) effect.

Conclusion

This compound is a pharmacologically unique compound with a dual mechanism of action involving both COX inhibition and cannabinoid receptor agonism. While it was initially developed as an anti-inflammatory agent, its primary therapeutic potential appears to lie in its analgesic properties, which are mediated by the cannabinoid system and manifest at significantly lower doses than its anti-inflammatory effects.[1][2] The clear separation between its potent analgesic and weaker anti-inflammatory dose-responses is a critical consideration for its potential therapeutic application. Further research into its cannabinoid activity led to the development of highly potent and selective cannabinoid agonists that are invaluable tools in modern pharmacology.[1]

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. Pharmacology of this compound: a new analgesic agent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Cyclooxygenase - Wikipedia [en.wikipedia.org]

- 4. Effects of cyclooxygenase inhibition on the gastrointestinal tract - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Prostaglandin - Wikipedia [en.wikipedia.org]

- 6. Exploring the versatile roles of the endocannabinoid system and phytocannabinoids in modulating bacterial infections - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Conformationally restrained analogues of this compound: nanomolar potent, enantioselective, (aminoalkyl)indole agonists of the cannabinoid receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

Pravadoline's Effect on Prostaglandin Synthesis Pathways: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pravadoline (WIN 48,098) is an aminoalkylindole derivative that exhibits a unique pharmacological profile, acting as both an inhibitor of prostaglandin synthesis and a cannabinoid receptor agonist. Initially developed in the 1980s as a novel analgesic and anti-inflammatory agent, its mechanism of action extends beyond the typical profile of nonsteroidal anti-inflammatory drugs (NSAIDs). This technical guide provides an in-depth analysis of this compound's effects on the prostaglandin synthesis pathway, summarizing key quantitative data, detailing relevant experimental protocols, and visualizing the associated signaling cascades and workflows. While this compound's development was not pursued for clinical use, its dual-action nature continues to be of significant interest in pharmacological research.

Introduction: The Dual-Action Mechanism of this compound

This compound emerged from research aimed at discovering new non-opioid analgesics. Structurally related to indomethacin, it was initially characterized as an inhibitor of cyclooxygenase (COX), the key enzyme in the prostaglandin synthesis pathway. This inhibition of prostaglandin production is the hallmark of NSAIDs and accounts for their anti-inflammatory, analgesic, and antipyretic properties.

However, subsequent studies revealed that this compound's analgesic effects were observed at doses significantly lower than those required for its anti-inflammatory action, suggesting a mechanism independent of COX inhibition. This led to the discovery of its activity as a cannabinoid receptor agonist, specifically at the CB1 receptor. This dual mechanism of action, targeting both the arachidonic acid cascade and the endocannabinoid system, makes this compound a compound of considerable scientific interest.

Quantitative Data on this compound's Inhibitory Activity

The inhibitory effect of this compound on prostaglandin synthesis has been quantified, although specific data on its differential effects on COX-1 and COX-2 are not extensively available in the public literature. The available data is summarized in the table below.

| Parameter | Value | Species/System | Reference |

| IC50 (Prostaglandin Synthesis Inhibition) | 4.9 µM | Mouse Brain Microsomes | |

| IC50 (Prostaglandin Synthesis Inhibition) | 5 µM | Mouse Brain Microsomes | |

| Ki (CB1 Receptor Binding) | 2511 nM | Not Specified |

Note: The IC50 values for prostaglandin synthesis inhibition represent the overall inhibition of cyclooxygenase activity and do not differentiate between the COX-1 and COX-2 isoforms. Research has indicated that this compound is a more potent inhibitor of prostaglandin formation in the brain compared to the stomach, which may suggest a degree of selectivity, though this has not been explicitly quantified in terms of COX-1/COX-2 IC50 ratios.

Prostaglandin Synthesis and Inhibition Pathway

Prostaglandins are lipid compounds derived from arachidonic acid that are involved in a wide range of physiological processes, including inflammation, pain, and fever. The synthesis of prostaglandins is initiated by the release of arachidonic acid from the cell membrane by phospholipase A2. Arachidonic acid is then converted to prostaglandin H2 (PGH2) by the enzyme cyclooxygenase (COX), which exists in two primary isoforms: COX-1 and COX-2. PGH2 is subsequently converted to various prostaglandins, including prostaglandin E2 (PGE2), by specific synthases.

Experimental Protocols

The following sections detail the methodologies for key experiments used to characterize the effect of this compound on prostaglandin synthesis.

In Vitro Cyclooxygenase (COX) Inhibition Assay

This protocol outlines a general method for determining the in vitro inhibitory activity of a compound like this compound against COX-1 and COX-2.

Objective: To determine the IC50 value of this compound for the inhibition of COX-1 and COX-2.

Materials:

-

Ovine COX-1 and human recombinant COX-2 enzymes

-

COX Assay Buffer (0.1 M Tris-HCl, pH 8.0)

-

Hemin (cofactor)

-

Arachidonic acid (substrate)

-

N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD) (redox indicator)

-

This compound stock solution (in DMSO or ethanol)

-

96-well microplate

-

Microplate reader

Workflow:

Procedure:

-

Reagent Preparation: Prepare working solutions of all reagents in COX Assay Buffer. Create a series of dilutions of the this compound stock solution to test a range of concentrations.

-

Assay Plate Setup: In a 96-well plate, add the following to each well:

-

140 µL COX Assay Buffer

-

10 µL Hemin solution

-

10 µL COX-1 or COX-2 enzyme solution

-

10 µL of this compound dilution or vehicle (for control wells).

-

-

Pre-incubation: Gently mix the contents of the plate and incubate at 25°C for 10 minutes.

-

Reaction Initiation: To each well, add 10 µL of TMPD working solution followed by 10 µL of arach

The Structure-Activity Relationship of Pravadoline and its Analogs: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pravadoline, an aminoalkylindole originally developed as a nonsteroidal anti-inflammatory drug (NSAID), has garnered significant interest for its dual mechanism of action.[1][2] Beyond its intended cyclooxygenase (COX) inhibitory effects, this compound and its analogs have been identified as potent agonists of the cannabinoid receptors, particularly the CB1 receptor.[3][4] This discovery has opened a new avenue for the development of novel therapeutic agents, moving from anti-inflammatory applications to potential treatments for pain and other neurological conditions. This technical guide provides an in-depth analysis of the structure-activity relationship (SAR) of this compound and its analogs, focusing on their interaction with cannabinoid receptors. It summarizes quantitative data, details key experimental protocols, and visualizes the associated signaling pathways and logical SAR principles.

Quantitative Data: A Comparative Analysis

The affinity of this compound and its analogs for the cannabinoid receptors (CB1 and CB2) is a critical determinant of their pharmacological profile. The following table summarizes the binding affinities (Ki) and, where available, functional activities (IC50 or EC50) of key compounds in this class. These data have been compiled from various radioligand binding assays and functional studies.

| Compound | Indole N1-Substituent | Indole C2-Substituent | Indole C3-Acyl Group | CB1 Ki (nM) | CB2 Ki (nM) | Functional Activity (Assay) |

| This compound (WIN 48,098) | 2-(4-morpholinyl)ethyl | -CH3 | 4-Methoxyphenyl | 2511[1] | >10000 | IC50 = 4.9 µM (COX inhibition)[1][2], IC50 = 450 nM (Mouse Vas Deferens)[3] |

| WIN 55,212-2 | 2-(4-morpholinyl)ethyl (in a constrained ring system) | -CH3 | 1-Naphthyl | 62.3 | 3.3 | Full agonist at CB1 and CB2[4] |

| Analog 20 (R-enantiomer) | 2-(4-morpholinyl)methyl (in a constrained ring system) | -CH3 | 4-Methoxyphenyl | - | - | IC50 = 44 nM (Mouse Vas Deferens)[3] |

| 6-Iodo-Pravadoline (AM-630) | 2-(4-morpholinyl)ethyl | -CH3 | 4-Methoxyphenyl (with Iodo at position 6 of indole) | >1000 | 31.2 | CB2 receptor antagonist/inverse agonist |

| JWH-015 | 1-propyl | -CH3 | 1-Naphthyl | 383 | 13.8 | Selective CB2 agonist |

| AM-1241 | - | - | - | 460 | 4.6 | Selective CB2 agonist |

Experimental Protocols

The characterization of this compound and its analogs relies on a suite of in vitro and in vivo assays. Below are detailed methodologies for two key experiments.

Radioligand Binding Assay for CB1 and CB2 Receptors

This assay determines the binding affinity of a test compound for the cannabinoid receptors by measuring the displacement of a radiolabeled ligand.

Materials:

-